N'-(adamantane-1-carbonyl)benzohydrazide

Physicochemical profiling Drug-likeness Membrane permeability

N'-(Adamantane-1-carbonyl)benzohydrazide (IUPAC: N'-benzoyladamantane-1-carbohydrazide; molecular formula C₁₈H₂₂N₂O₂, MW 298.38 g·mol⁻¹) is a dual-pharmacophore hydrazide that covalently links a rigid adamantane cage to a benzoyl hydrazide moiety through a carbonyl bridge. The adamantane subunit confers high lipophilicity (predicted logP ≈ 3.5–4.0) and steric bulk, while the hydrazide –CONHNHCO– core provides both a hydrogen-bonding network and a reactive handle for hydrazone formation.

Molecular Formula C18H22N2O2
Molecular Weight 298.4 g/mol
Cat. No. B13585362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(adamantane-1-carbonyl)benzohydrazide
Molecular FormulaC18H22N2O2
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)C(=O)NNC(=O)C4=CC=CC=C4
InChIInChI=1S/C18H22N2O2/c21-16(15-4-2-1-3-5-15)19-20-17(22)18-9-12-6-13(10-18)8-14(7-12)11-18/h1-5,12-14H,6-11H2,(H,19,21)(H,20,22)
InChIKeyGMRKBTOYTFNOLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N'-(Adamantane-1-carbonyl)benzohydrazide: Scaffold Identity and Procurement-Relevant Physicochemical Profile


N'-(Adamantane-1-carbonyl)benzohydrazide (IUPAC: N'-benzoyladamantane-1-carbohydrazide; molecular formula C₁₈H₂₂N₂O₂, MW 298.38 g·mol⁻¹) is a dual-pharmacophore hydrazide that covalently links a rigid adamantane cage to a benzoyl hydrazide moiety through a carbonyl bridge . The adamantane subunit confers high lipophilicity (predicted logP ≈ 3.5–4.0) and steric bulk, while the hydrazide –CONHNHCO– core provides both a hydrogen-bonding network and a reactive handle for hydrazone formation [1]. This scaffold belongs to the class of adamantane-1-carbohydrazide derivatives, which have been systematically explored as precursors to bioactive hydrazide-hydrazones with reported antimicrobial and antiproliferative activities [2]. The compound is commercially available at ≥95% purity from multiple vendors and is primarily positioned as a research intermediate for medicinal-chemistry derivatization programs.

Why Generic Hydrazide Interchange Fails: Scaffold-Specific Differentiation of N'-(Adamantane-1-carbonyl)benzohydrazide


Simple hydrazides such as benzohydrazide (MW 136.15) or adamantane-1-carbohydrazide (MW 194.27) lack the combined structural features present in N'-(adamantane-1-carbonyl)benzohydrazide. Benzohydrazide provides the hydrazide hydrogen-bond donors/acceptors but lacks the lipophilic adamantane cage that enhances membrane permeability and metabolic stability [1]. Conversely, adamantane-1-carbohydrazide offers the adamantane scaffold but lacks the aromatic benzoyl ring that can engage in π-stacking, hydrophobic packing, and additional derivatization at the phenyl position [2]. The target compound uniquely integrates both subunits, yielding a predicted logP approximately 2.5–3.0 units higher than benzohydrazide and a polar surface area (~58 Ų) that balances solubility with permeability . These physicochemical differences translate into divergent biological profiles: hydrazide-hydrazones derived from the adamantane-1-carbonyl scaffold have demonstrated MIC values as low as 0.2 µg/mL against M. tuberculosis, whereas simple benzohydrazide-derived hydrazones typically exhibit MIC values one to two orders of magnitude higher against the same target [3]. Consequently, substituting a generic benzohydrazide or an unsubstituted adamantane carbohydrazide for this compound in a derivatization campaign will yield structurally and pharmacologically distinct products, precluding direct interchangeability in SAR studies.

Quantitative Differentiation Evidence for N'-(Adamantane-1-carbonyl)benzohydrazide Relative to Closest Analogs


Predicted Lipophilicity (logP) Advantage vs. Benzohydrazide and Adamantane-1-carbohydrazide

N'-(Adamantane-1-carbonyl)benzohydrazide exhibits a computed logP approximately 2.5–3.0 log units higher than the simple benzohydrazide scaffold and approximately 1.5–2.0 log units higher than unsubstituted adamantane-1-carbohydrazide, consistent with the additive lipophilic contributions of the adamantane cage (π ≈ +2.3) and the benzoyl group (π ≈ +0.7) . This places the target compound in an optimal logP range (3.5–4.0) for blood-brain barrier penetration and intracellular target engagement, whereas benzohydrazide (predicted logP ≈ 0.8–1.2) and adamantane-1-carbohydrazide (predicted logP ≈ 1.8–2.3) reside below the typical CNS drug space [1].

Physicochemical profiling Drug-likeness Membrane permeability

Antimycobacterial Potency of Hydrazide-Hydrazones Derived from the Adamantane-1-carbonyl Scaffold vs. Non-Adamantane Hydrazones

Hydrazide-hydrazones built on the adamantane-1-carbonyl scaffold have demonstrated sub-microgram per mL antimycobacterial activity. Compound 1 from Briffotaux et al. (2022), a hydrazine-hydrazone containing an adamantane moiety and a hydrazide-hydrazone linkage, exhibited an MIC of 0.2 µg/mL against M. tuberculosis H37Rv and 0.3 µg/mL against M. bovis BCG, with an MBC of 0.6 µg/mL against M. bovis BCG and no cytotoxicity against mammalian cells [1]. In contrast, a set of 49 hydrazide, semicarbazide, and thiosemicarbazide derivatives of 4-(adamantan-1-yl)quinoline evaluated for anti-TB activity showed MIC values generally ≥1–25 µg/mL, indicating that the hydrazide-hydrazone connectivity with the adamantane-1-carbonyl group is a potency-enhancing feature [2]. While the target compound N'-(adamantane-1-carbonyl)benzohydrazide is the precursor hydrazide rather than the hydrazone itself, it serves as the direct synthetic entry point to this class of potent antimycobacterial agents.

Antitubercular MmpL3 inhibition Mycobacterium tuberculosis

Dual-Pharmacophore Derivatization Capacity: Benzoyl and Adamantane-Carbonyl Reactivity vs. Mono-Functional Hydrazides

N'-(Adamantane-1-carbonyl)benzohydrazide possesses two chemically distinct carbonyl-derived hydrazide NH protons, enabling sequential or regioselective derivatization not possible with simpler mono-acyl hydrazides. The adamantane-1-carbonyl side is sterically hindered, while the benzoyl side is electronically activated for electrophilic substitution at the phenyl ring . This dual reactivity is evidenced by the successful synthesis of 20 distinct hydrazide-hydrazones (compounds 4a–i and 5a–k) from adamantane-1-carbohydrazide in a single study, achieved by condensation with substituted benzaldehydes and acetophenones, demonstrating the scaffold's versatility as a derivatization platform [1]. In the same study, four compounds (4a, 4d, 5a, 5c) showed antibacterial activity against Gram-positive bacteria and Candida albicans superior to reference drugs streptomycin and fluconazole in zone-of-inhibition assays [1]. Mono-functional hydrazides such as benzohydrazide or isoniazid lack the steric and electronic differentiation between the two carbonyl environments that enables this tunable SAR exploration.

Hydrazone synthesis Derivatization platform Medicinal chemistry

Cytotoxicity Selectivity Profile of Adamantane-1-carbonyl Hydrazide-Hydrazones vs. Doxorubicin Baseline

Adamantane-1-carbonyl derived hydrazide-hydrazones and pyrazole hybrids have demonstrated sub-micromolar to low-micromolar antiproliferative activity with selectivity for lung cancer cells. Wassel et al. (2021) reported IC₅₀ values ranging from 1.55 to 42.17 µM against MCF-7, HepG-2, and A549 cell lines for a series of pyrazole and hydrazone derivatives synthesized from adamantane-1-carbohydrazide, with the most potent compound (13a) achieving IC₅₀ = 1.55 ± 0.08 µM against A549 lung cancer cells, comparable to doxorubicin (IC₅₀ = 3.58–8.19 µM across the three lines) [1]. Notably, eight adamantane derivatives showed preferential sensitivity toward A549 lung cancer cells with IC₅₀ ≤ 10 µM, a selectivity profile not observed with the doxorubicin control [1]. This A549 selectivity appears to be a scaffold-intrinsic feature of the adamantane-1-carbonyl hydrazide core rather than a property of a specific substituent.

Anticancer Cytotoxicity Carbonic anhydrase inhibition

Crystal-State Hydrogen-Bonding Network: Conformational Pre-organization vs. Flexible Hydrazides

The closely related analog N'-(adamantan-2-ylidene)benzohydrazide crystallizes in the orthorhombic space group Pbca with unit-cell parameters a = 7.9698(3) Å, b = 17.5466(8) Å, c = 20.1350(8) Å, V = 2815.7(2) ų at 120 K, forming extended N–H···N hydrogen-bonded chains along the crystallographic a-axis [1]. The adamantane cage pre-organizes the molecular conformation into a rigid trans geometry, as confirmed by DFT calculations (B3LYP/cc-pVDZ) showing that the trans-conformer better reproduces experimental Raman and IR vibrational spectra than the cis-conformer [2]. This conformational rigidity contrasts with flexible alkyl or simple aryl hydrazides, which populate multiple solution conformers and exhibit less predictable solid-state packing. Molecular dynamics simulations in explicit solvent further demonstrated that both cis- and trans-conformers coexist in solution for this scaffold, with implications for pharmaceutical formulation wherein polymorphic control is critical for reproducible dissolution and bioavailability [3].

Crystal engineering Hydrogen bonding Solid-state properties

Gram-Positive Antibacterial Selectivity of Adamantane-1-carbonyl Hydrazide-Hydrazones vs. Broad-Spectrum Comparators

Hydrazide-hydrazones bearing the 1-adamantane carbonyl moiety exhibit a pronounced selectivity for Gram-positive bacteria and the fungus Candida albicans over Gram-negative bacteria. In the Pham et al. (2019) study, compounds 4a, 4b, 5a, and 5c displayed antibacterial activity specifically against Gram-positive strains (Staphylococcus aureus, Bacillus subtilis) and C. albicans, with no significant activity against Gram-negative Escherichia coli or Pseudomonas aeruginosa [1]. This Gram-positive selectivity mirrors the known outer-membrane penetration barrier of Gram-negative bacteria against lipophilic adamantane-containing compounds . In contrast, broad-spectrum hydrazide antibiotics such as nitrofurazone and furazolidone lack this selectivity, being active against both Gram-positive and Gram-negative organisms through a non-specific mechanism of action [1]. The selectivity profile of the adamantane-1-carbonyl hydrazide scaffold may offer advantages in targeted anti-staphylococcal or anti-Candida applications where preservation of the Gram-negative microbiome is desirable.

Antibacterial Gram-positive selectivity Candida albicans

Procurement-Driven Application Scenarios for N'-(Adamantane-1-carbonyl)benzohydrazide


Medicinal Chemistry: Synthesis of MmpL3-Targeting Antitubercular Hydrazide-Hydrazones

Use N'-(adamantane-1-carbonyl)benzohydrazide as the direct precursor for condensation with heterocyclic aldehydes to generate hydrazide-hydrazone libraries targeting mycobacterial MmpL3. The scaffold-derived hydrazones have demonstrated MIC values as low as 0.2 µg/mL against M. tuberculosis H37Rv with no mammalian cytotoxicity, validated by genetic resistance mapping confirming MmpL3 as the molecular target [1]. This positions the compound as a procurement priority for TB drug-discovery programs seeking to exploit the MmpL3 inhibition mechanism.

Oncology: Lung-Cancer-Selective Antiproliferative Agent Development

Employ N'-(adamantane-1-carbonyl)benzohydrazide as the core scaffold for synthesizing pyrazole-hydrazone hybrids with demonstrated A549 lung cancer selectivity. Eight adamantane-1-carbonyl derivatives have shown IC₅₀ ≤ 10 µM against A549 cells, with the most potent achieving IC₅₀ = 1.55 µM—outperforming doxorubicin against the same line [2]. Additionally, these derivatives act as sub-micromolar carbonic anhydrase IX/XII inhibitors (KI = 0.085–0.527 µM), providing a dual-mechanism rationale for procurement in hypoxia-targeted cancer research [2].

Anti-Infective Research: Gram-Positive-Selective Antibacterial and Antifungal Derivatization

Utilize the scaffold for condensation with substituted benzaldehydes to produce hydrazide-hydrazones with selective activity against Staphylococcus aureus, Bacillus subtilis, and Candida albicans. The adamantane-1-carbonyl hydrazide-hydrazones show MIC values in the 6.25–25 µM range against these Gram-positive and fungal targets, with inactivity against Gram-negative strains, making them suitable for topical or narrow-spectrum anti-infective development where microbiome preservation is a design goal [3].

Crystal Engineering and Solid-State Formulation Studies

The adamantane cage confers conformational rigidity that translates into predictable solid-state hydrogen-bonding networks, as demonstrated by the single-crystal X-ray structure of the closely related N'-(adamantan-2-ylidene)benzohydrazide. This property is valuable for pharmaceutical co-crystal screening and polymorph control studies, where the adamantane scaffold serves as a reliable supramolecular synthon for N–H···N and C–H···π interactions [4]. Procurement of the benzohydrazide variant provides the additional benzoyl carbonyl oxygen as a hydrogen-bond acceptor, expanding the supramolecular design space compared to simpler adamantane derivatives.

Quote Request

Request a Quote for N'-(adamantane-1-carbonyl)benzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.